4-Cyano-3-fluorobenzenesulfonyl chloride
Overview
Description
4-Cyano-3-fluorobenzenesulfonyl chloride is a chemical compound characterized by its cyano, fluorobenzenesulfonyl, and chloride functional groups. The compound has the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol .
Preparation Methods
The synthesis of 4-Cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-fluorobenzonitrile with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .
Chemical Reactions Analysis
4-Cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Electrophilic Aromatic Substitution: The aromatic ring of the compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting the compound with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-Cyano-3-fluorobenzenesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-Cyano-3-fluorobenzenesulfonyl chloride exerts its effects involves its ability to act as an electrophile in various chemical reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
4-Cyano-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Fluorobenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in introducing multiple functional groups.
3-Cyanobenzenesulfonyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and the properties of the final products.
4-Fluoro-3-methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyano group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of cyano, fluorobenzenesulfonyl, and chloride functional groups, which provide a versatile platform for various chemical transformations .
Properties
IUPAC Name |
4-cyano-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLEECFBQEGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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